2-(3-((((Benzyloxy)carbonyl)amino)methyl)-1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid

Description

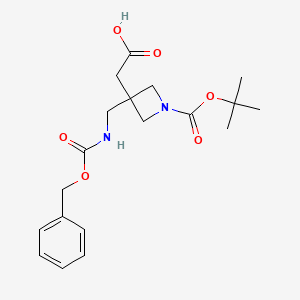

This compound features a four-membered azetidine ring substituted with both a tert-butoxycarbonyl (Boc) and a benzyloxycarbonyl (Cbz) protecting group. The Boc group is attached to the azetidine nitrogen, while the Cbz group is linked via an aminomethyl side chain at the 3-position. The acetic acid moiety at the same position enhances solubility and facilitates conjugation in synthetic applications. Its dual protection strategy enables orthogonal deprotection, making it valuable in peptide and heterocyclic synthesis .

Properties

IUPAC Name |

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(phenylmethoxycarbonylaminomethyl)azetidin-3-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O6/c1-18(2,3)27-17(25)21-12-19(13-21,9-15(22)23)11-20-16(24)26-10-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,20,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSLHOXMJJWGNLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)CNC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001113563 | |

| Record name | 3-Azetidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-3-[[[(phenylmethoxy)carbonyl]amino]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001113563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379812-07-3 | |

| Record name | 3-Azetidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-3-[[[(phenylmethoxy)carbonyl]amino]methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1379812-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Azetidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-3-[[[(phenylmethoxy)carbonyl]amino]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001113563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Step 1: : Formation of the azetidine ring involves a [2+2] cycloaddition reaction between an azide and an alkene.

Step 2: : Introduction of the benzyloxy carbonyl group typically involves a nucleophilic substitution reaction using benzyl chloroformate.

Step 3: : The tert-butoxycarbonyl group is added through a reaction with tert-butyl dicarbonate under basic conditions.

Step 4: : The final step involves attaching the acetic acid group via an esterification reaction using acetic anhydride in the presence of a catalyst.

Industrial Production Methods

Industrial-scale production of this compound typically involves optimized conditions for each of the above steps to maximize yield and purity. This includes the use of high-purity reagents, temperature-controlled reactions, and continuous monitoring of reaction progress.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly at the benzyloxy carbonyl group.

Reduction: : Reduction reactions can target the azetidine ring, potentially opening it to form linear amines.

Substitution: : The functional groups such as the tert-butoxycarbonyl and benzyloxy carbonyl can be substituted under the right conditions.

Common Reagents and Conditions

Oxidizing Agents: : Sodium periodate, hydrogen peroxide.

Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: : Halogenated compounds, strong bases like sodium hydride or potassium tert-butoxide.

Major Products

Oxidation: : Can result in aldehydes or carboxylic acids.

Reduction: : Can lead to primary or secondary amines.

Substitution: : Can produce a wide range of derivatives with varying functional groups.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-((((Benzyloxy)carbonyl)amino)methyl)-1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid is often used as an intermediate in the synthesis of more complex molecules. Its diverse functional groups make it a versatile building block in organic synthesis.

Biology

In biology, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its azetidine ring structure is particularly of interest due to its resemblance to proline, an amino acid with unique structural properties.

Medicine

Medically, derivatives of this compound are explored for their therapeutic potential. Research is ongoing into their use as enzyme inhibitors or as scaffolds for drug development.

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its role as an intermediate in the synthesis of polymers and other high-value products is particularly noteworthy.

Mechanism of Action

Molecular Targets and Pathways

The compound's mechanism of action in biological systems involves its interaction with enzyme active sites and protein-binding domains. The benzyloxy carbonyl and tert-butoxycarbonyl groups can interact with hydrophobic pockets, while the azetidine ring can mimic certain structural motifs found in natural substrates.

Comparison with Similar Compounds

tert-Butoxycarbonylamino-pyridin-3-yl-acetic Acid (13336-31-7)

- Structure: Boc-protected amino group attached to a pyridin-3-yl-acetic acid backbone.

- Key Differences: Lacks the azetidine ring and Cbz group. Solubility: Lower water solubility compared to the target compound due to the hydrophobic pyridine ring.

- Applications : Primarily used in metal-organic frameworks (MOFs) and as a ligand in coordination chemistry .

{3-[(tert-Butoxycarbonyl)amino]-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl}acetic Acid (141524-74-5)

- Structure : Boc-protected benzazepine (seven-membered ring fused to benzene) with an acetic acid side chain.

- The 2-oxo group introduces a ketone, enabling reactivity distinct from the azetidine's amine. Stability: Susceptible to ring-opening under strong acidic/basic conditions due to the lactam structure.

- Applications : Explored in central nervous system (CNS) drug discovery for its conformational rigidity .

2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic Acid (183062-96-6)

- Structure: Simplified analog of the target compound, lacking the Cbz-aminomethyl substituent.

- Key Differences :

- Only the Boc group is present, limiting orthogonal deprotection strategies.

- Reduced steric hindrance may improve reaction kinetics in coupling reactions.

- Synthetic Utility : Used as a building block for azetidine-containing peptides but lacks versatility in multi-step syntheses.

- Commercial Availability : Widely available from suppliers like TCI Chemicals .

2-[(3AR,8BS)-1-[(TERT-BUTOXY)CARBONYL]-INDENO[1,2-B]PYRROL-3A-YL]ACETIC ACID (RS-2109)

- Structure: Bicyclic indeno-pyrrol system with Boc and acetic acid groups.

- Key Differences: The fused bicyclic system increases molecular complexity and lipophilicity. Pharmacokinetics: Likely exhibits higher membrane permeability but lower aqueous solubility than the target compound. Hazards: Limited safety data available, unlike the well-characterized azetidine derivatives .

Comparative Analysis Table

| Compound Name | Core Structure | Protecting Groups | Key Functional Groups | Applications | Stability Considerations |

|---|---|---|---|---|---|

| Target Compound | Azetidine | Boc, Cbz | Acetic acid, aminomethyl | Orthogonal synthesis | Acid-labile Boc, H2-labile Cbz |

| tert-Butoxycarbonylamino-pyridin-3-yl-acetic acid | Pyridine | Boc | Acetic acid | MOFs, ligands | Stable under basic conditions |

| {3-[(tert-Butoxycarbonyl)amino]-2-oxo-...-1H-1-benzazepin-1-yl}acetic acid | Benzazepine | Boc | Acetic acid, lactam | CNS drug discovery | Lactam ring-sensitive |

| 2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic Acid | Azetidine | Boc | Acetic acid | Peptide synthesis | Acid-labile Boc |

| RS-2109 (Indeno-pyrrol derivative) | Indeno-pyrrol | Boc | Acetic acid | Undisclosed (research use) | Limited safety data |

Research Findings and Implications

- Orthogonal Deprotection: The target compound’s Boc and Cbz groups allow sequential deprotection (e.g., Boc removal with TFA, followed by Cbz cleavage via hydrogenolysis), enabling precise functionalization in peptide synthesis .

- Ring Strain Effects : The azetidine’s four-membered ring increases reactivity compared to larger rings like benzazepine, facilitating nucleophilic substitutions but requiring careful handling to avoid ring-opening .

- Solubility vs. Permeability : The acetic acid moiety improves solubility, but the Cbz group’s hydrophobicity may offset this advantage in biological systems .

Biological Activity

2-(3-((((Benzyloxy)carbonyl)amino)methyl)-1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid, also known by its chemical structure and various synonyms, is a compound of significant interest in the fields of medicinal chemistry and biochemistry. This compound is characterized by its complex structure, which includes functional groups that are crucial for its biological activity. This article aims to explore the biological activity of this compound, focusing on its interactions with biological macromolecules, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , and it has a molecular weight of approximately 309.36 g/mol. Its structure features a benzyloxy carbonyl group, a tert-butoxycarbonyl group, an azetidine ring, and an acetic acid moiety. These functional groups contribute to the compound's reactivity and biological interactions.

1. Interaction with Biological Macromolecules

Research indicates that this compound exhibits potential interactions with proteins and nucleic acids. The azetidine ring in particular resembles proline, which is known for its role in protein structure and function. This similarity may facilitate binding to specific protein targets, potentially influencing enzymatic activity or protein-protein interactions.

2. Therapeutic Potential

The compound is being explored for its role as an enzyme inhibitor. Enzyme inhibitors are critical in drug development as they can modulate biological pathways associated with diseases. Preliminary studies suggest that derivatives of this compound may serve as scaffolds for designing new therapeutic agents targeting various diseases, including cancer and bacterial infections.

3. Case Studies

Several studies have highlighted the biological effects of related compounds derived from this structure:

- Study on Antimicrobial Activity : A derivative of this compound was tested against various bacterial strains, demonstrating significant antimicrobial properties.

- Cancer Research : In vitro studies showed that modifications to the azetidine ring led to enhanced cytotoxicity against cancer cell lines, indicating potential as an anticancer agent.

Research Findings Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.